molecular formula C21H16O7 B1215706 Diphyllin CAS No. 22055-22-7

Diphyllin

Cat. No. B1215706
Key on ui cas rn: 22055-22-7
M. Wt: 380.3 g/mol
InChI Key: VMEJANRODATDOF-UHFFFAOYSA-N
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Patent
US04486445

Procedure details

The product of step F, diphyllin, (10; 75 mg; 0.197 mmol), and 1 ml methyl iodide were dissolved in 5 ml acetone containing 82 mg potassium carbonate (0.6 mmol), and the resulting solution heated at about 60° for one hour. After removing acetone, a residue remained which was treated with methylene chloride and 10% aqueous hydrogen chloride. After separation of aqueous and organic layers, the organic layer was washed with saturated sodium chloride and dried over magnesium sulfate. Evaporation of solvent and purification on a preparative thin-layer chromatography plate provided ca. 67 mg of 9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxynaphtho[2,3-c]furan-1-(3H)-one, 11, mp 248°-250°. IR(CHCl3): 1770, 1620 cm-1 ; PMR (CDCl3): δ7.39 (s, 1H), 6.91 (s, 1H), 6.83-6.64 (m, 3H), 5.94 (2s, 2H), 5.42 (s, 2H), 4.05 (s, 3H), 3.98 (s, 3H), and 3.73 (s, 3H); MS: m/z 394.1006 (M+), calcd. for C22H18O7, 394.1049. A separate sample of product 11, prepared by substantially the foregoing procedure, was recrystallized from chloroform-ether, mp 256°-258°. This crystalline product was again recrystallized from chloroform-ether, mp 258°-260°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[C:19]4[C:20](=[O:23])[O:21][CH2:22][C:18]=4[C:17]([OH:24])=[C:16]4[C:11]=3[CH:12]=[C:13]([O:27][CH3:28])[C:14]([O:25][CH3:26])=[CH:15]4)=[CH:9][C:4]=2[O:3][CH2:2]1.CI.[CH3:31]C(C)=O>>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[C:19]4[C:20](=[O:23])[O:21][CH2:22][C:18]=4[C:17]([O:24][CH3:31])=[C:16]4[C:11]=3[CH:12]=[C:13]([O:27][CH3:28])[C:14]([O:25][CH3:26])=[CH:15]4)=[CH:9][C:4]=2[O:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C2=C1C=C(C(=CC1=C(C1=C2C(OC1)=O)O)OC)OC
Name
Quantity
75 mg
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C2=C1C=C(C(=CC1=C(C1=C2C(OC1)=O)O)OC)OC
Name
Quantity
1 mL
Type
reactant
Smiles
CI
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated at about 60° for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After removing acetone
ADDITION
Type
ADDITION
Details
was treated with methylene chloride and 10% aqueous hydrogen chloride
CUSTOM
Type
CUSTOM
Details
After separation of aqueous and organic layers
WASH
Type
WASH
Details
the organic layer was washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent and purification on a preparative thin-layer chromatography plate

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C2=C1C=C(C(=CC1=C(C1=C2C(OC1)=O)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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